molecular formula C7H5N5O2 B1605305 5-(2-nitrophenyl)-2H-tetrazole CAS No. 53257-40-2

5-(2-nitrophenyl)-2H-tetrazole

Cat. No. B1605305
CAS RN: 53257-40-2
M. Wt: 191.15 g/mol
InChI Key: HENCYJMPEDACFZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 5-(2-nitrophenyl)-2H-tetrazole has been reported. For instance, 5-(2-nitrophenyl)furfural, a furfural derivative, was used in the synthesis of (5-(2-nitrophenyl)furfuran-2-yl)methanol . Another study reported the use of phosphoramidites with the benzoyl-2-(2-nitrophenyl)-propoxycarbonyl (BzNPPOC) photolabile protecting group on the 3′-hydroxyl group for the reverse synthesis of complex DNA arrays .


Chemical Reactions Analysis

The chemical reactions involving compounds similar to 5-(2-nitrophenyl)-2H-tetrazole have been studied. For instance, the mechanism of methanol photorelease from 2-nitrobenzyl methyl ether and 1-(2-nitrophenyl)ethyl methyl ether was studied . Another study reported the rearrangement of highly reactive nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides for the facile construction of amide bonds .

Scientific Research Applications

1. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate

  • Application Summary : This compound is being studied as a potential antimycobacterial agent that can interfere with iron homeostasis .
  • Methods of Application : The compound was prepared and its structure was analyzed using 1H-NMR, 13C-NMR, HRMS, and SC-XRD .
  • Results : The compound showed promising results in mycobacterial models .

2. 5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid

  • Application Summary : This compound, also known as MNFA, has potential applications in various fields of scientific research, including medicine, pharmacology, and materials science.
  • Methods of Application : The compound was first synthesized in 2013 by Xu et al. via the Knoevenagel condensation of 4-methyl-2-nitrobenzaldehyde and furan-2-carboxylic acid in the presence of piperidine as a catalyst.
  • Results : MNFA is being researched for its potential use in the treatment of bacterial and fungal infections.

3. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile

  • Application Summary : This compound, also known as ROY (red-orange-yellow), is an organic compound which is a chemical intermediate to the drug olanzapine. It has been the subject of intensive study because it can exist in multiple well-characterised crystalline polymorphic forms .
  • Methods of Application : The preparation of ROY was first disclosed in a series of patents from Eli Lilly & Co. in the 1990s, which covered the pharmaceutical active ingredient later marketed as olanzapine .
  • Results : ROY has been crystallised in at least thirteen polymorphic forms . By 2020, ROY held the record for having the largest number of well-characterised polymorphs .

4. 5-(2-Nitrophenyl)furfural

  • Application Summary : This compound is used in various chemical reactions and syntheses .
  • Methods of Application : The compound is synthesized and used in various chemical reactions .
  • Results : The results of these reactions vary depending on the specific reaction .

5. (2-Nitrophenyl)acetic acid

  • Application Summary : This compound is a precursor of quindoline, which although it does not have many practical applications on its own, quindoline derivatives and modifications can be treated as enzyme inhibitors and anticancer agents .
  • Methods of Application : The compound is synthesized and used in various biochemical reactions .
  • Results : The results of these reactions vary depending on the specific reaction .

6. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile

  • Application Summary : This compound, also known as ROY (red-orange-yellow), is an organic compound which is a chemical intermediate to the drug olanzapine. It has been the subject of intensive study because it can exist in multiple well-characterised crystalline polymorphic forms .
  • Methods of Application : The preparation of ROY was first disclosed in a series of patents from Eli Lilly & Co. in the 1990s, which covered the pharmaceutical active ingredient later marketed as olanzapine .
  • Results : ROY has been crystallised in at least thirteen polymorphic forms . By 2020, ROY held the record for having the largest number of well-characterised polymorphs .

7. Organic Active Materials for Aqueous Redox Flow Batteries

  • Application Summary : Organic active materials for aqueous redox flow batteries are being benchmarked in terms of lifetime and cost .
  • Methods of Application : A comprehensive mathematical model is used to elucidate the battery capital costs for different organic active materials .
  • Results : The most promising candidate is identified as the phenazine 3,3′-(phenazine-1,6-diylbis(azanediyl))dipropionic acid) [1,6-DPAP], suggesting costs even below that of the vanadium reference .

Safety And Hazards

The safety data sheet for a similar compound, 2-nitrophenol, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

5-(2-nitrophenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5O2/c13-12(14)6-4-2-1-3-5(6)7-8-10-11-9-7/h1-4H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENCYJMPEDACFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNN=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349909
Record name 5-(2-nitrophenyl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-nitrophenyl)-2H-tetrazole

CAS RN

53257-40-2
Record name 5-(2-nitrophenyl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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